2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with two chlorine atoms and a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with propargylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The prop-2-yn-1-yl group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate or sodium hydride.
Cycloaddition Reactions: Azides are commonly used in cycloaddition reactions with the prop-2-yn-1-yl group.
Major Products Formed
Substitution Reactions: The major products are substituted pyrrolo[3,2-d]pyrimidine derivatives with various functional groups replacing the chlorine atoms.
Cycloaddition Reactions: The major products are triazole derivatives formed by the addition of azides to the prop-2-yn-1-yl group.
Scientific Research Applications
2,4-Dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyrimidine-based molecules.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine, it shares the pyrimidine core but lacks the prop-2-yn-1-yl group.
5-(Prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine: Similar in structure but without the chlorine atoms, this compound can undergo similar reactions and has comparable applications.
Uniqueness
The presence of both chlorine atoms and the prop-2-yn-1-yl group in this compound imparts unique reactivity and potential for diverse applications. The chlorine atoms provide sites for further functionalization, while the prop-2-yn-1-yl group allows for cycloaddition reactions, making this compound versatile in synthetic chemistry .
Properties
Molecular Formula |
C9H5Cl2N3 |
---|---|
Molecular Weight |
226.06 g/mol |
IUPAC Name |
2,4-dichloro-5-prop-2-ynylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H5Cl2N3/c1-2-4-14-5-3-6-7(14)8(10)13-9(11)12-6/h1,3,5H,4H2 |
InChI Key |
KRWPRHTUJZIEDX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=CC2=C1C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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